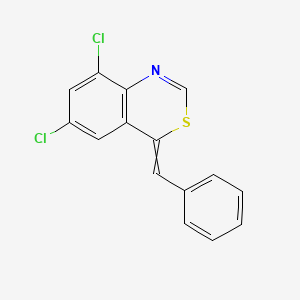
3-(beta-Hydroxyphenethyl)quinoxaline-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(beta-Hydroxyphenethyl)quinoxaline-2(1H)-one is a chemical compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry, agriculture, and materials science. The presence of the beta-hydroxyphenethyl group in this compound may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(beta-Hydroxyphenethyl)quinoxaline-2(1H)-one typically involves the condensation of appropriate precursors under specific conditions. One possible route could be the reaction of a quinoxaline derivative with a beta-hydroxyphenethyl halide in the presence of a base. The reaction conditions may include:
- Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Base: Potassium carbonate (K2CO3) or Sodium hydride (NaH)
- Temperature: 80-100°C
- Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(beta-Hydroxyphenethyl)quinoxaline-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The beta-hydroxy group can be oxidized to a ketone using oxidizing agents like Jones reagent or PCC (Pyridinium chlorochromate).
Reduction: The quinoxaline ring can be reduced to a dihydroquinoxaline using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenethyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Jones reagent, PCC, or KMnO4
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
Oxidation: 3-(beta-Keto-phenethyl)quinoxaline-2(1H)-one
Reduction: 3-(beta-Hydroxyphenethyl)dihydroquinoxaline
Substitution: Various substituted quinoxalines depending on the nucleophile used
Applications De Recherche Scientifique
3-(beta-Hydroxyphenethyl)quinoxaline-2(1H)-one may have several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry: Possible applications in the development of new materials or as intermediates in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(beta-Hydroxyphenethyl)quinoxaline-2(1H)-one would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The beta-hydroxyphenethyl group could enhance its binding affinity or specificity for certain targets, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
2-Methylquinoxaline: A methyl-substituted derivative with different chemical properties.
3-Phenethylquinoxaline: Lacks the beta-hydroxy group, which may affect its biological activity.
Uniqueness
3-(beta-Hydroxyphenethyl)quinoxaline-2(1H)-one is unique due to the presence of the beta-hydroxyphenethyl group, which can impart distinct chemical reactivity and biological activity compared to other quinoxaline derivatives.
Propriétés
Numéro CAS |
645475-42-9 |
|---|---|
Formule moléculaire |
C16H14N2O2 |
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
3-(2-hydroxy-2-phenylethyl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C16H14N2O2/c19-15(11-6-2-1-3-7-11)10-14-16(20)18-13-9-5-4-8-12(13)17-14/h1-9,15,19H,10H2,(H,18,20) |
Clé InChI |
CCOXSYDMUZTAPS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CC2=NC3=CC=CC=C3NC2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Naphthalen-2-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12604459.png)

![3-[2-(2-Ethoxyphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12604466.png)

boranyl](/img/structure/B12604474.png)
![1,3-Dimethyl-7-phenylthieno[3,2-g]pteridine-2,4(1H,3H)-dione](/img/structure/B12604476.png)
![N-(2-Ethoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12604478.png)
![2-{4-[5-(2-Methylphenyl)-1,3-oxazol-2-yl]phenyl}-5-phenyl-1,3-oxazole](/img/structure/B12604482.png)




![1-[(1S,2R)-2-Methoxy-1,2-diphenylethyl]pyrrolidin-2-one](/img/structure/B12604514.png)
